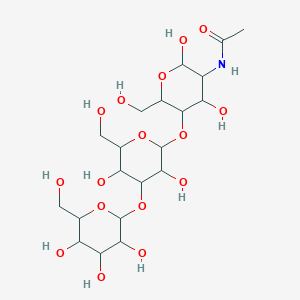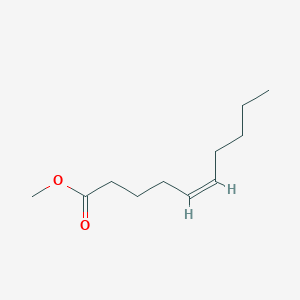
N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-metoxi-2,6-dimetilfenil)etanediamida es un compuesto orgánico con la fórmula molecular C20H24N2O4 y un peso molecular de 356,42 g/mol . Este compuesto se caracteriza por la presencia de dos grupos 4-metoxi-2,6-dimetilfenil unidos a una cadena principal de etanediamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de N,N'-bis(4-metoxi-2,6-dimetilfenil)etanediamida típicamente implica la reacción de etanediamida con 4-metoxi-2,6-dimetilfenilamina . Las condiciones de reacción a menudo incluyen el uso de solventes y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
N,N'-bis(4-metoxi-2,6-dimetilfenil)etanediamida se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Se puede reducir utilizando agentes reductores adecuados para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
N,N'-bis(4-metoxi-2,6-dimetilfenil)etanediamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la preparación de otras moléculas complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco.
Industria: Se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de N,N'-bis(4-metoxi-2,6-dimetilfenil)etanediamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos involucrados dependen de la aplicación específica y el contexto de su uso .
Comparación Con Compuestos Similares
N,N'-bis(4-metoxi-2,6-dimetilfenil)etanediamida se puede comparar con otros compuestos similares, como:
N,N'-bis(4-hidroxi-2,6-dimetilfenil)etanediamida: Este compuesto tiene grupos hidroxilo en lugar de grupos metoxi, lo que lleva a diferentes propiedades químicas y biológicas.
N,N'-bis(4-cloro-2,6-dimetilfenil)etanediamida: La presencia de grupos cloro puede alterar significativamente la reactividad y las aplicaciones del compuesto.
N,N'-bis(4-yodo-2,6-dimetilfenil)etanediamida: Los grupos yodo pueden mejorar la capacidad del compuesto para participar en ciertos tipos de reacciones químicas.
N,N'-bis(4-metoxi-2,6-dimetilfenil)etanediamida es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
213266-82-1 |
|---|---|
Fórmula molecular |
C20H24N2O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N,N'-bis(4-methoxy-2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O4/c1-11-7-15(25-5)8-12(2)17(11)21-19(23)20(24)22-18-13(3)9-16(26-6)10-14(18)4/h7-10H,1-6H3,(H,21,23)(H,22,24) |
Clave InChI |
XUSPMKAVFVJHQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)OC)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



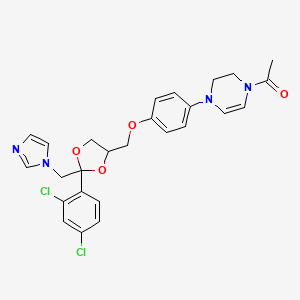
![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
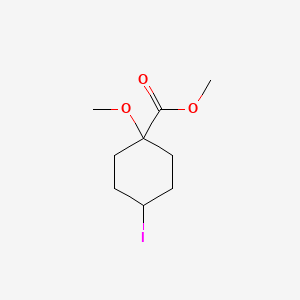
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
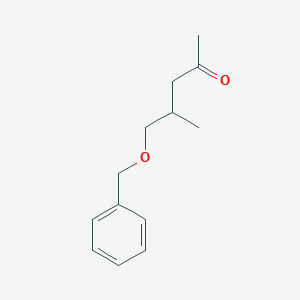


![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)

![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
